molecular formula C14H16FN3O B12828751 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12828751
M. Wt: 261.29 g/mol
InChI Key: TWRRFVWOHYUWSM-UHFFFAOYSA-N
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Description

3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorophenoxy group adds unique chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorophenol with a suitable alkylating agent to introduce the fluorophenoxy group. This intermediate is then subjected to cyclization reactions to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often include the use of bases, solvents, and catalysts to facilitate the desired transformations .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly reagents. The industrial methods focus on minimizing waste and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenoxy group enhances the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine lies in its specific combination of the pyrazolo[4,3-c]pyridine core and the fluorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C14H16FN3O

Molecular Weight

261.29 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C14H16FN3O/c1-18-14-6-7-16-8-12(14)13(17-18)9-19-11-4-2-10(15)3-5-11/h2-5,16H,6-9H2,1H3

InChI Key

TWRRFVWOHYUWSM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)COC3=CC=C(C=C3)F

Origin of Product

United States

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